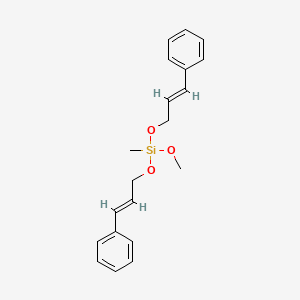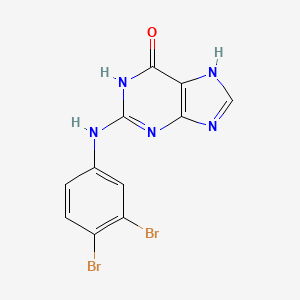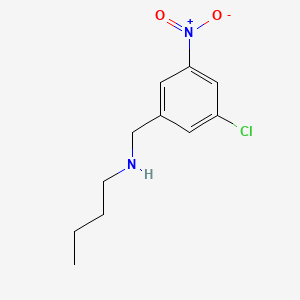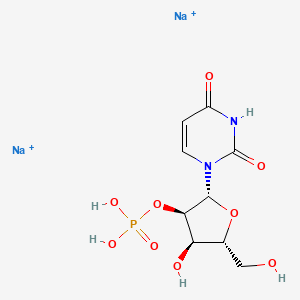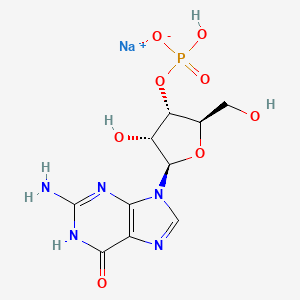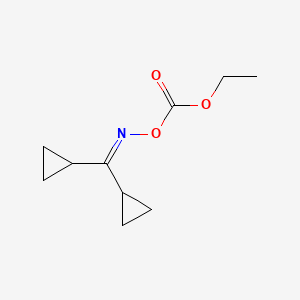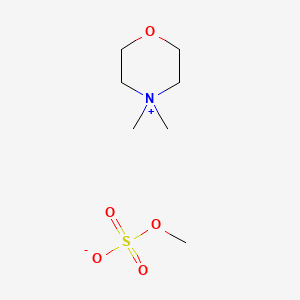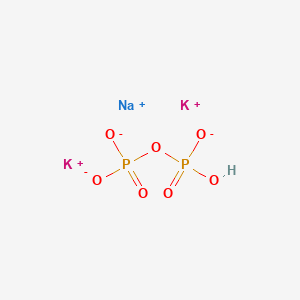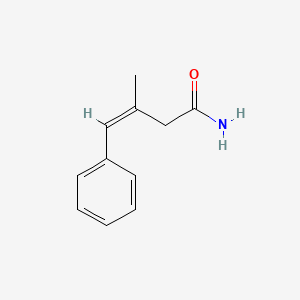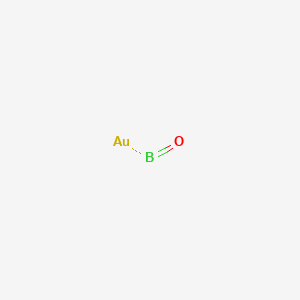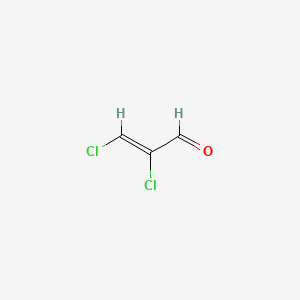
2-Propenal, 2,3-dichloro-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2,3-Dichloroacrolein is an organic compound with the molecular formula C3H2Cl2O It is a chlorinated derivative of acrolein, characterized by the presence of two chlorine atoms attached to the carbon-carbon double bond in the (Z)-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dichloroacrolein typically involves the chlorination of acrolein. One common method is the addition of chlorine gas to acrolein under controlled conditions. The reaction is carried out in an inert solvent, such as carbon tetrachloride, at low temperatures to ensure the selective formation of the (Z)-isomer. The reaction can be represented as follows:
CH2=CHCHO+Cl2→CHCl=CClCHO
Industrial Production Methods
Industrial production of (Z)-2,3-Dichloroacrolein may involve similar chlorination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity (Z)-2,3-Dichloroacrolein suitable for various applications.
化学反应分析
Types of Reactions
(Z)-2,3-Dichloroacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Less chlorinated acrolein derivatives.
Substitution: Compounds with new functional groups replacing chlorine atoms.
科学研究应用
Chemistry
In chemistry, (Z)-2,3-Dichloroacrolein is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology and Medicine
Research in biology and medicine explores the potential of (Z)-2,3-Dichloroacrolein as a precursor for bioactive compounds. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest for drug development.
Industry
In the industrial sector, (Z)-2,3-Dichloroacrolein is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical properties enable the development of materials with specific characteristics.
作用机制
The mechanism of action of (Z)-2,3-Dichloroacrolein involves its interaction with various molecular targets. The presence of chlorine atoms and the carbon-carbon double bond contribute to its reactivity. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Acrolein: The parent compound without chlorine atoms.
2,3-Dichloropropanal: A similar compound with a different arrangement of chlorine atoms.
2,3-Dichloropropene: Another chlorinated derivative with a different double bond configuration.
Uniqueness
(Z)-2,3-Dichloroacrolein is unique due to its specific (Z)-configuration and the presence of two chlorine atoms. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. Its ability to undergo selective reactions and form specific derivatives makes it valuable for targeted applications in various fields.
属性
CAS 编号 |
6695-22-3 |
|---|---|
分子式 |
C3H2Cl2O |
分子量 |
124.95 g/mol |
IUPAC 名称 |
(Z)-2,3-dichloroprop-2-enal |
InChI |
InChI=1S/C3H2Cl2O/c4-1-3(5)2-6/h1-2H/b3-1- |
InChI 键 |
GRJXQFMIWNSCPF-IWQZZHSRSA-N |
手性 SMILES |
C(=C(/C=O)\Cl)\Cl |
规范 SMILES |
C(=C(C=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


